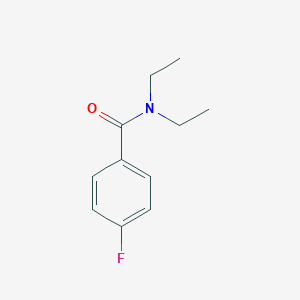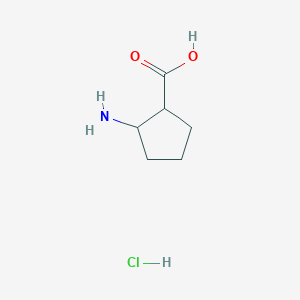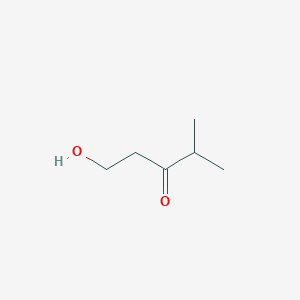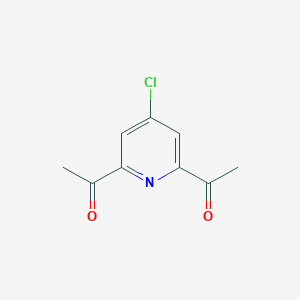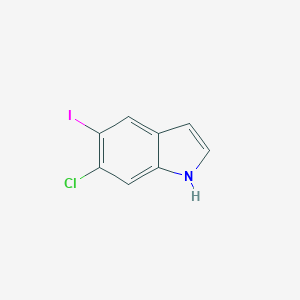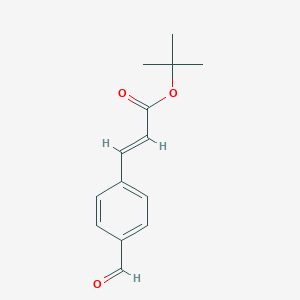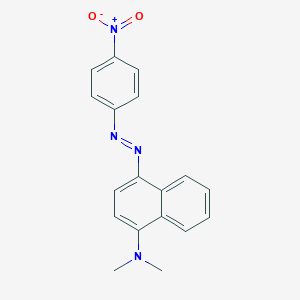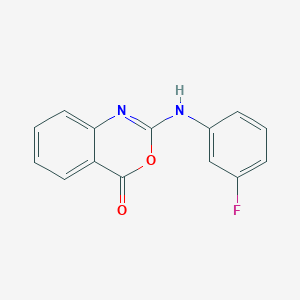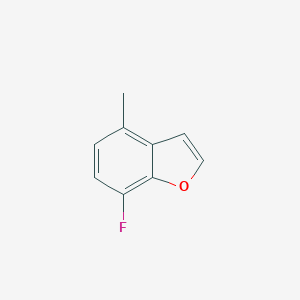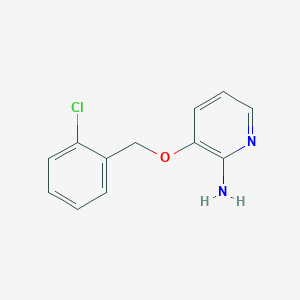
2-Amino-3-(2-chlorobenzyloxy)pyridine
Overview
Description
2-Amino-3-(2-chlorobenzyloxy)pyridine is a chemical compound that belongs to the pyridine family. It is also known as Cbz-2-amino-3-chloropyridine or CBAP. This compound has gained attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-Amino-3-(2-chlorobenzyloxy)pyridine is not fully understood. However, studies have suggested that it may act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This, in turn, may lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical And Physiological Effects
Studies have shown that 2-Amino-3-(2-chlorobenzyloxy)pyridine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Amino-3-(2-chlorobenzyloxy)pyridine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for the research and development of 2-Amino-3-(2-chlorobenzyloxy)pyridine. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs. Additionally, it could be studied for its potential applications in other diseases, such as autoimmune disorders and neurological disorders. Finally, it could be investigated for its potential as a tool compound in chemical biology research.
Scientific Research Applications
2-Amino-3-(2-chlorobenzyloxy)pyridine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antitumor, and anti-inflammatory activities. It has also been investigated as a potential drug candidate for the treatment of various diseases, including breast cancer, lung cancer, and rheumatoid arthritis.
properties
CAS RN |
107229-61-8 |
|---|---|
Product Name |
2-Amino-3-(2-chlorobenzyloxy)pyridine |
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15) |
InChI Key |
DUZCURUMGFQSTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |
synonyms |
2-PyridinaMine, 3-[(2-chlorophenyl)Methoxy]- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

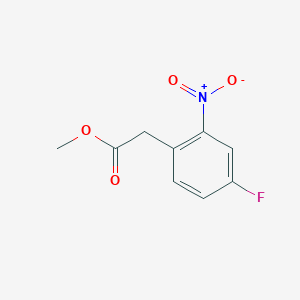
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)
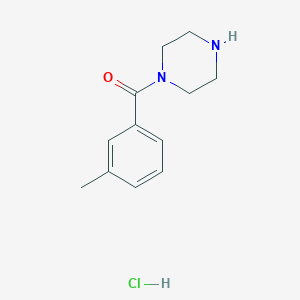
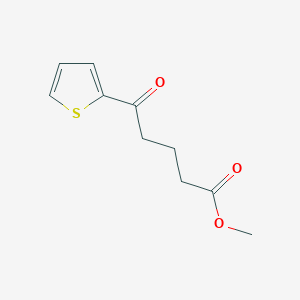
![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)
